molecular formula C19H16FN5S B2911789 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-14-4

3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2911789
CAS No.: 863458-14-4
M. Wt: 365.43
InChI Key: SJOIVOBDEDBLDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . Additionally, it may interact with microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .

Comparison with Similar Compounds

Uniqueness: 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its selective binding to molecular targets and its potential as a versatile scaffold in drug design .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5S/c1-13-4-2-3-5-15(13)11-26-19-17-18(21-12-22-19)25(24-23-17)10-14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOIVOBDEDBLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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